Sulfoximine vs. Sulfone Physicochemical Advantages (Class-Level Inference with Explicit Limitation)
In a matched molecular pair analysis of Boehringer Ingelheim drug discovery compounds, replacing a sulfone group (S(O)₂) with a sulfoximine (S(O)(NH)R) resulted in a consistent decrease in logD by approximately 0.5–1.0 log units and a concomitant increase in thermodynamic aqueous solubility [1]. For a representative matched pair in the dataset, the sulfoximine analog showed a logD₇.₄ of 1.8 compared to 2.6 for the parent sulfone, with aqueous solubility increasing from 12 µg/mL to 58 µg/mL [1]. These data are class-level observations derived from diverse sulfoximine-containing drug discovery compounds and have not been experimentally confirmed for Imino(3-methoxyphenyl)methyl-lambda6-sulfanone specifically; direct measurement of logD and solubility for CAS 1572019-81-8 is absent from the public literature.
| Evidence Dimension | Lipophilicity (logD₇.₄) and thermodynamic aqueous solubility (µg/mL) |
|---|---|
| Target Compound Data | Not experimentally determined for CAS 1572019-81-8; class-typical behavior inferred from sulfoximine MMP analysis [1]. |
| Comparator Or Baseline | Representative sulfone-sulfoximine matched pair from Frings et al. 2017: sulfone logD₇.₄ = 2.6, solubility = 12 µg/mL; sulfoximine logD₇.₄ = 1.8, solubility = 58 µg/mL. |
| Quantified Difference | ΔlogD ≈ −0.8; solubility improvement ≈ 4.8-fold (class-level observation, not compound-specific). |
| Conditions | Matched molecular pair analysis across multiple Boehringer Ingelheim drug discovery projects; shake-flask logD and thermodynamic solubility assays at pH 7.4. |
Why This Matters
For procurement in lead optimization, the class-level trend suggests that incorporating this sulfoximine building block may improve solubility and reduce lipophilicity relative to sulfone counterparts, but users must obtain compound-specific measurements for reliable SAR interpretation.
- [1] Frings M, Bolm C, Blum A, Gnamm C. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Eur J Med Chem. 2017;126:225-245. View Source
